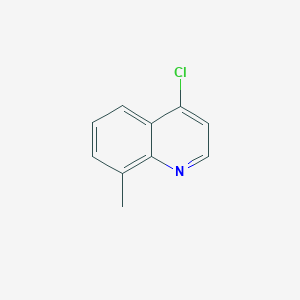

4-Chloro-8-methylquinoline

Description

Properties

IUPAC Name |

4-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDPMZFATHZAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489637 | |

| Record name | 4-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-73-2 | |

| Record name | 4-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Chloro 8 Methylquinoline and Its Analogs

Classical and Established Synthetic Protocols for Quinoline (B57606) Ring Formation Applied to 4-Chloro-8-methylquinoline Precursors

The traditional approaches to quinoline synthesis typically involve the construction of the quinoline ring from acyclic precursors. These methods are often used to create a substituted quinoline core, such as an 8-methylquinoline (B175542) or a 4-hydroxy-8-methylquinoline, which can then be subsequently chlorinated to yield the target compound, this compound.

Friedländer Reaction and its Adaptations

The Friedländer synthesis, first reported in 1882, is a versatile and widely used method for quinoline synthesis. researchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). researchgate.netresearchgate.net The reaction can be catalyzed by acids or bases, and in some cases, proceeds simply by heating the reactants. researchgate.netresearchgate.net

For the synthesis of a precursor to this compound, one could envision the reaction of 2-amino-3-methylbenzaldehyde (B2521930) with a suitable carbonyl compound. Subsequent chlorination of the resulting quinoline would yield the desired product. A notable adaptation involves the use of 2-aminobenzaldehyde (B1207257) derivatives reacting with methyl ketones to form the 7-methylquinoline, which can then be chlorinated at the 4-position. vulcanchem.com

Table 1: Examples of Friedländer Synthesis for Quinoline Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| 2-Aminoaryl ketone | α-Methylene ketone | Acid or Base | Substituted Quinoline |

| 2-Aminobenzaldehyde | Ketone with methyl group | KOH | Quinoline derivative |

| 1-Amino-4-bromo benzaldehyde (B42025) | Ethyl acetoacetate | HCl, H₂O | 2,3,7-trisubstituted quinoline derivative |

This table provides illustrative examples of the Friedländer reaction.

Skraup Synthesis and Modern Modifications

The Skraup synthesis is a classic, albeit often vigorous, reaction for producing quinolines. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org To synthesize an 8-methylquinoline precursor, 2-methylaniline (o-toluidine) would be the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org

While effective, the Skraup synthesis is known for its sometimes violent nature and the production of significant byproducts. google.comresearchgate.net Modern modifications have focused on mitigating these issues, for instance by using milder oxidizing agents like arsenic acid or by carefully controlling the reaction temperature. wikipedia.org Despite its drawbacks, the Skraup synthesis can provide good yields; for example, 8-methylquinoline has been synthesized in 90% yield under optimized conditions. google.com A known challenge with meta-substituted anilines, such as m-toluidine, is the formation of a mixture of 5- and 7-substituted quinolines. brieflands.com

Doebner-Miller Reaction in Quinoline Scaffold Construction

The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller synthesis, is a related method that utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. iipseries.orgwikipedia.org This method allows for the synthesis of a wider range of substituted quinolines compared to the Skraup synthesis. For instance, the reaction of o-chloroaniline with crotonaldehyde (B89634) in the presence of 30% aqueous HCl has been studied for the synthesis of 8-chloro-2-methylquinoline, with the yield being improved by the addition of oxidizing agents like nitrobenzene. jst.go.jp

A key feature of the Doebner-Miller reaction is that the α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org An improved Doebner-Miller reaction using anthranilic acid and crotonaldehyde in a two-phase system has been developed for the synthesis of 2-methyl-8-quinoline carboxylic acid. researchgate.net

Conrad-Limpach and Gould-Jacobs Cyclizations for 4-Hydroxyquinoline (B1666331) Intermediates

The Conrad-Limpach and Gould-Jacobs reactions are pivotal for synthesizing 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones), key intermediates that can be converted to 4-chloroquinolines. wikipedia.orgwikipedia.org

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes a thermal cyclization to form the 4-hydroxyquinoline. wikipedia.org The use of high-boiling inert solvents like mineral oil can significantly improve the yield of the cyclization step. nih.govwikipedia.org

The Gould-Jacobs reaction utilizes the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar acyl malonic ester. wikipedia.orgjptcp.com This is followed by a thermal cyclization, saponification of the resulting ester, and subsequent decarboxylation to yield the 4-hydroxyquinoline. wikipedia.org Microwave irradiation has been shown to dramatically shorten reaction times and improve yields for the Gould-Jacobs reaction. ablelab.euresearchgate.net

For the synthesis of this compound, 2-methylaniline would be reacted via either the Conrad-Limpach or Gould-Jacobs pathway to produce 4-hydroxy-8-methylquinoline. This intermediate can then be chlorinated, often using reagents like phosphorus oxychloride (POCl₃), to yield this compound. mdpi.com

Table 2: Comparison of Conrad-Limpach and Gould-Jacobs Reactions

| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |

|---|---|---|

| Aniline Reactant | Substituted Aniline | Substituted Aniline |

| Carbonyl Reactant | β-Ketoester | Diethyl ethoxymethylenemalonate (or similar) |

| Key Intermediate | Schiff Base | Anilidomethylenemalonic ester |

| Final Product (before chlorination) | 4-Hydroxyquinoline | 4-Hydroxyquinoline |

| Typical Conditions | High-temperature thermal cyclization | Thermal cyclization, often with subsequent saponification and decarboxylation |

This table provides a comparative overview of the Conrad-Limpach and Gould-Jacobs reactions for the synthesis of 4-hydroxyquinoline precursors.

Camps and Pfitzinger Approaches for Quinoline Ring Formation

The Camps quinoline synthesis is a reaction where an o-acylaminoacetophenone is treated with a base, such as hydroxide (B78521) ion, to yield hydroxyquinolines. wikipedia.orgchem-station.com The reaction can produce a mixture of two different hydroxyquinoline isomers, with the product ratio depending on the reaction conditions and the structure of the starting material. wikipedia.org

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction begins with the base-catalyzed hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates to form the quinoline ring. wikipedia.org Modifications to the Pfitzinger reaction, such as using microwave irradiation, have been developed to improve efficiency. iipseries.org For instance, 5-chloroisatin (B99725) can be reacted with 5,6-dimethoxy indanone to produce a substituted quinolinic acid. iipseries.org

Advanced Synthetic Approaches to this compound and Functionalized Derivatives

Modern synthetic chemistry has introduced more direct and efficient methods for the synthesis of this compound and its functionalized derivatives. These approaches often offer better regioselectivity and milder reaction conditions compared to the classical methods.

One advanced strategy involves the direct chlorination of pre-formed quinoline scaffolds. For example, 4-hydroxy-8-methylquinolin-2(1H)-one can be treated with a mixture of phosphoryl chloride and phosphorus pentachloride to yield 2,4-dichloro-8-methylquinoline (B1596889). mdpi.com Subsequent selective hydrolysis can then furnish 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com

Another approach focuses on the functionalization of the 8-methylquinoline core. For instance, a one-pot tandem process has been developed for the regiospecific functionalization of 8-methylquinoline derivatives at the C-2 position, followed by selective hydrogenation of the pyridine (B92270) ring. informahealthcare.com This method allows for the introduction of an amide side chain at the C-2 position, providing a handle for further synthetic modifications. informahealthcare.com

Furthermore, catalyst-free, one-pot multicomponent reactions are gaining prominence. For example, functionalized 1,4-dihydroquinolines have been synthesized through such methods. jst.go.jp Microwave-assisted synthesis has also been employed to create 4-hydroxy-2-quinolone analogues using bismuth(III) chloride as a catalyst, offering an environmentally benign and efficient procedure. nih.gov

The synthesis of functionalized derivatives often starts from this compound itself. The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amino, hydrazino, and azido (B1232118) groups. mdpi.comresearchgate.net For example, 4-chloro-8-methylquinolin-2(1H)-one can be converted to its thione analogue, and both can undergo nucleophilic substitution at the 4-position. mdpi.com

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis offers powerful tools for the construction of the quinoline scaffold, often with high efficiency and regioselectivity. These methods include C-H bond activation and carbonylative cyclizations.

Catalytic C-H Bond Activation Strategies (e.g., Rhodium, Ruthenium, Cobalt, Copper)

C-H activation is an increasingly important strategy for the synthesis of complex molecules from simple precursors. Several transition metals have been employed to catalyze the formation of quinolines via this pathway.

Rhodium (Rh): Rhodium catalysts have been effectively used for the ortho-C–H bond activation of anilines and their subsequent annulation with alkynes to form quinolines. rsc.orgmdpi.com For instance, the reaction of anilines with alkynic esters, catalyzed by a rhodium complex, can produce quinoline carboxylates with high regioselectivity. rsc.org This process can utilize formic acid as a C1 source and reductant or copper(II) as an oxidant. rsc.org The mechanism is believed to involve the formation of a rhodacycle intermediate. rsc.org Rhodium(III) catalysts are also capable of synthesizing quinoline-fused sydnones through a twofold C-H bond activation of N-arylsydnones and coupling with internal alkynes. acs.org Additionally, rhodium catalysis can be used for the C-8 functionalization of quinoline N-oxides. beilstein-journals.org

Ruthenium (Ru): Ruthenium catalysts are effective in the site-selective C–H activation of 2-aryl tetrahydroquinolines. rsc.org For example, a ruthenium-catalyzed reaction with various alkenes can lead to C5-substituted azaflavanones, which can then be converted to substituted 2-aryl quinoline derivatives. rsc.org The mechanism involves the formation of a ruthenacycle intermediate through chelation of the ruthenium with the keto group of the substrate. rsc.org Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using 8-aminoquinoline (B160924) as a directing group, also provides a route to isoquinolones. nih.gov

Cobalt (Co): Cobalt catalysts, being more earth-abundant and cost-effective, have gained attention for quinoline synthesis. researchgate.net Cobalt(III)-catalyzed C-H activation and annulation of anilides with alkynes is an efficient method for producing quinoline scaffolds. mdpi.comresearchgate.net The addition of a Lewis acid, such as Zn(OTf)₂, can enhance the efficiency of this transformation. researchgate.net The proposed mechanism involves ortho C–H activation and nucleophilic addition of a C–Co species to the amide. researchgate.net Furthermore, cobalt catalysts can direct the C(sp³)–H bond alkenylation of 8-methylquinoline with alkynes, demonstrating high regioselectivity. acs.org

Copper (Cu): Copper-catalyzed reactions provide another avenue for quinoline synthesis through C-H activation. Copper can catalyze the remote C–H activation at the C5 position of 8-aminoquinoline derivatives for sulfonylation. wpmucdn.com This method is noted for its high conversion efficiency and broad substrate scope under mild conditions. wpmucdn.com The mechanism is suggested to involve a single-electron-transfer process that generates sulfonyl radicals. wpmucdn.com Copper catalysts are also used in the C2-amination and C2-acetoxylation of quinoline N-oxides. nih.govrsc.orgacs.org

Table 1: Overview of Transition Metal-Catalyzed C-H Activation for Quinoline Synthesis

| Catalyst Type | Substrates | Key Features |

|---|---|---|

| Rhodium (Rh) | Anilines and alkynic esters; N-arylsydnones and internal alkynes. | High regioselectivity for quinoline carboxylates; synthesis of quinoline-fused sydnones. rsc.orgacs.org |

| Ruthenium (Ru) | 2-Aryl tetrahydroquinolines and alkenes; N-quinolin-8-yl-benzamides and alkynes. | Site-selective C5-alkenylation; synthesis of isoquinolones. rsc.orgnih.gov |

| Cobalt (Co) | Anilides and alkynes; 8-methylquinoline and alkynes. | Cost-effective; enhanced by Lewis acids; regioselective C(sp³)–H alkenylation. researchgate.netacs.org |

| Copper (Cu) | 8-Aminoquinoline derivatives; quinoline N-oxides. | Mild conditions; remote C5-functionalization; C2-amination and acetoxylation. wpmucdn.comrsc.orgacs.org |

Palladium-Catalyzed Carbonylation in Quinoline Synthesis

Palladium-catalyzed carbonylation reactions are a versatile method for synthesizing quinolin-2(1H)-ones and other quinoline derivatives. nih.govresearchgate.net These reactions typically involve the introduction of a carbonyl group using carbon monoxide (CO).

One approach involves the palladium-catalyzed carbonylative annulation of terminal or internal alkynes with 2-iodoaniline (B362364) derivatives. nih.gov This reaction can lead to the formation of 3- and 4-substituted quinolin-2(1H)-ones. nih.gov Another strategy is the palladium-catalyzed carbonylation of vinyl bromides bearing an internal amide group, which can smoothly yield quinolin-2(1H)-ones. nih.gov

A versatile synthesis of quinoline-3-carboxylic esters has been developed through the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. acs.orgnih.gov Under oxidative conditions, these substrates are selectively converted into the corresponding quinoline esters in good yields. acs.orgnih.gov This transformation proceeds via a 6-endo-dig cyclization, followed by dehydration and oxidative methoxycarbonylation. acs.orgnih.gov The catalytic system often consists of PdI₂ and KI. acs.orgnih.gov

Multicomponent Reactions (MCRs) for Diverse this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. The Friedländer synthesis is a classic example of an MCR used for quinoline synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an enolizable carbonyl group. core.ac.ukjocpr.com

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are applied to generate diverse quinoline scaffolds. For instance, the Vilsmeier-Haack reaction, which can be part of a one-pot synthesis, has been used to create substituted quinolines from α-arylamino ketones. bohrium.com This reaction involves sequential Vilsmeier-Haack formylation, intramolecular cyclization, and aromatization. bohrium.com Ultrasound-assisted MCRs of aminopyrimidinones, dimedone, and aromatic aldehydes have been used to synthesize pyrimido[4,5-b]quinolindiones, which can be further functionalized using the Vilsmeier-Haack reagent. nih.gov

Green Chemistry and Sustainable Synthetic Pathways (e.g., Microwave-Assisted, Solvent-Free, Ionic Liquid-Mediated)

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. core.ac.uk This technique has been applied to the synthesis of quinoline derivatives, including a facile, solvent-free, one-pot synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as a reductant. core.ac.uk Microwave-assisted methods have also been explored for the synthesis of halogenated quinolines, such as 7-bromo-4-chloro-8-methylquinoline, where it enhances reaction efficiency and reduces processing time. The synthesis of 4-chloro-3-iodo-2-methylquinoline (B2743667) from 4-hydroxy-3-iodo-2-methylquinoline using phosphorus oxychloride can also be efficiently carried out under microwave irradiation. mdpi.com

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify purification processes. A solvent-free method for synthesizing quinoline derivatives involves the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones in the presence of caesium iodide under thermal conditions. researchgate.net This approach offers good yields, clean reactions, and easy work-up. researchgate.net Another environmentally benign method is the Brønsted acid-catalyzed, metal- and solvent-free synthesis of quinolines from N-alkyl anilines and alkynes or alkenes, using oxygen as the oxidant. rsc.org Cp*Ir(III) complexes have also been used to catalyze the solvent-free synthesis of quinolines from 2-amino alcohols and ketones or secondary alcohols through an acceptor-less dehydrogenative coupling (ADC) strategy. rsc.org

Ionic Liquid-Mediated Synthesis: While not explicitly detailed for this compound in the provided search results, ionic liquids are known as green solvents due to their low vapor pressure and high thermal stability. Their application in quinoline synthesis is an active area of research to develop more sustainable synthetic protocols.

Targeted Synthesis of Specific this compound Derivatives

Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one and Thione Analogs

The synthesis of 4-chloro-8-methylquinolin-2(1H)-one (3) and its thione analog, this compound-2(1H)-thione (4), has been described as part of studies into their reactivity towards nucleophilic substitution. mdpi.comdoaj.orgresearchgate.net

The synthesis of 4-chloro-8-methylquinolin-2(1H)-one (3) starts from 4-hydroxy-8-methylquinolin-2(1H)-one (1). researchgate.net Chlorination of compound 1 with a mixture of phosphoryl chloride and phosphorus pentachloride yields 2,4-dichloro-8-methylquinoline (2). researchgate.net Subsequent selective hydrolysis of the dichloroquinoline 2, by heating in dilute dichloroacetic acid, furnishes 4-chloro-8-methylquinolin-2(1H)-one (3). mdpi.comresearchgate.net

The corresponding thione analog, this compound-2(1H)-thione (4), can be prepared via two main routes. mdpi.comresearchgate.net One method involves the thiation of the quinolinone 3 with phosphorus pentasulfide, although this can result in a low yield. mdpi.comresearchgate.net A more efficient method is the reaction of the dichloroquinoline 2 with thiourea (B124793) in a 1:1 molar ratio in boiling ethanol (B145695), which produces the thione 4 in a fair yield. mdpi.comresearchgate.net These compounds serve as precursors for a variety of 4-substituted derivatives. mdpi.comresearchgate.net

Table 2: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analog

| Target Compound | Starting Material | Reagents | Key Transformation | Reference(s) |

|---|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | 2,4-Dichloro-8-methylquinoline | Dilute dichloroacetic acid | Selective hydrolysis | mdpi.comresearchgate.net |

| This compound-2(1H)-thione | 4-Chloro-8-methylquinolin-2(1H)-one | Phosphorus pentasulfide | Thiation | mdpi.comresearchgate.net |

| This compound-2(1H)-thione | 2,4-Dichloro-8-methylquinoline | Thiourea, ethanol | Thiation | mdpi.comresearchgate.net |

Chlorination and Acid Hydrolysis Routes

A prominent analog, 4-chloro-8-methylquinolin-2(1H)-one, is synthesized via a two-step procedure that begins with 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net The initial stage is a chlorination reaction using a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅), which results in the formation of the intermediate, 2,4-dichloro-8-methylquinoline. mdpi.comresearchgate.net Following this, a selective acid hydrolysis is performed on the dichloro-intermediate. mdpi.comresearchgate.net By refluxing 2,4-dichloro-8-methylquinoline in dilute dichloroacetic acid, the chlorine atom at the 2-position is selectively removed to yield 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com

A comparable chlorination approach is applicable to other quinoline precursors. For example, 4-chloro-8-methoxy-2-methylquinoline (B1630563) is synthesized by the chlorination of 8-methoxy-2-methylquinolin-4-ol using phosphorus oxychloride under reflux conditions. This suggests a potential analogous route for the synthesis of this compound from 8-methylquinolin-4-ol.

Thiation Reactions

Thiation reactions are employed to transform the carbonyl group of quinolinone analogs into a thiocarbonyl functionality. In the case of 4-chloro-8-methylquinolin-2(1H)-one, heating with phosphorus pentasulfide (P₄S₁₀) yields its thio-isomer, this compound-2(1H)-thione. mdpi.comresearchgate.net However, the yield from this particular method can be relatively low. mdpi.comresearchgate.net

A more efficient alternative route involves the reaction of the precursor, 2,4-dichloro-8-methylquinoline, with thiourea. mdpi.comresearchgate.net When these reactants are heated together in boiling ethanol, this compound-2(1H)-thione is formed in a more favorable yield. mdpi.comresearchgate.net This method circumvents the direct thiation of the quinolinone, which can sometimes result in the formation of a mixture of products thiated at both the 2- and 4-positions. mdpi.com

Synthesis of this compound-3-carboxylic Acid Ethyl Ester

The synthesis of substituted quinoline-3-carboxylic acid ethyl esters, including this compound-3-carboxylic acid ethyl ester, typically proceeds through a multi-stage synthetic route. The general strategy commences with the construction of the core quinoline ring system, often achieved through cyclization reactions. For instance, the reaction of acylated malonate derivatives with benzoyl halides can be used to form the foundational quinoline structure.

Subsequent to the formation of the quinoline core, specific functional groups are introduced at the desired positions. This includes the installation of chloro and methyl substituents. The final step in this sequence is the esterification of the carboxylic acid group at the 3-position with ethanol to produce the target ethyl ester.

Post-Synthetic Functionalization and Derivatization of this compound

Nucleophilic Substitution Reactions at the 4-Chloro Position

The chlorine atom at the 4-position of the quinoline nucleus is activated towards nucleophilic substitution, which allows for the introduction of a diverse range of functional groups. prepchem.com This reactivity is a cornerstone for the derivatization of 4-chloroquinolines and their analogs. mdpi.comresearchgate.net

Formation of 4-Sulfanyl, Hydrazino, Azido, and Amino Derivatives

The 4-chloro group of the analog 4-chloro-8-methylquinolin-2(1H)-one acts as a versatile anchor for the synthesis of various derivatives. mdpi.comresearchgate.net

Sulfanyl (B85325) Derivatives : The fusion of 4-chloro-8-methylquinolin-2(1H)-one with thiourea results in the formation of 8-methyl-4-sulfanylquinolin-2(1H)-one. researchgate.net

Hydrazino Derivatives : Reaction with hydrazine (B178648) hydrate, typically in an ethanol solvent, displaces the chloro group to form 4-hydrazino-8-methylquinolin-2(1H)-one. researchgate.net An analogous reaction with this compound-2(1H)-thione yields 4-hydrazino-8-methylquinoline-2(1H)-thione. mdpi.com

Azido Derivatives : The treatment with sodium azide (B81097) in a solvent like dimethylformamide (DMF) leads to the synthesis of 4-azido-8-methylquinolin-2(1H)-one. preprints.org The corresponding thione analog, 4-azido-8-methylquinolin-2(1H)-thione, is synthesized from the reaction of this compound-2(1H)-thione with sodium azide. mdpi.com

Amino Derivatives : The amino derivatives are generally prepared from their azido precursors. The 4-azido group of 4-azido-8-methylquinolin-2(1H)-one can be converted to a 4-amino group. mdpi.comresearchgate.net This transformation is often accomplished by first reacting the azide with triphenylphosphine (B44618) to create a phosphazene intermediate, which is subsequently hydrolyzed with an acid to yield 4-amino-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net A parallel reaction sequence starting from the azido thione provides 4-amino-8-methylquinoline-2(1H)-thione. mdpi.com

Alkylation of Sulfur-Containing Analogs

Sulfur-containing analogs of this compound can undergo further functionalization through alkylation reactions. mdpi.comontosight.ai

The thione group of this compound-2(1H)-thione can be alkylated with reagents such as dimethyl sulfate (B86663) or ethyl iodide in a basic medium like ethanolic potassium hydroxide. mdpi.com This reaction proceeds at the sulfur atom to afford 2-alkylthio-4-chloro-8-methylquinolines. mdpi.com

In a similar fashion, the sulfanyl derivative, 8-methyl-4-sulfanylquinolin-2(1H)-one, can be selectively S-alkylated. researchgate.net The reaction with alkyl iodides, for example, ethyl iodide or butyl iodide, in the presence of a base catalyst, results in the formation of 4-alkylthio-8-methylquinolin-2(1H)-ones. researchgate.net

Compound Information Table

Electrophilic and Radical Substitutions on the Quinoline Ring

The dual nature of the quinoline ring system, comprising a deactivated pyridine ring and a more reactive benzene (B151609) ring, dictates the regioselectivity of substitution reactions. Electrophilic and radical substitution reactions provide complementary pathways to functionalize the quinoline scaffold, though they target different positions based on the electronic properties of the ring system.

Electrophilic Substitution

In electrophilic aromatic substitution (SEAr), the quinoline system is less reactive than benzene but more reactive than pyridine. The reaction typically occurs on the electron-rich carbocyclic (benzene) ring, as the heterocyclic (pyridine) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. For an unsubstituted quinoline, electrophilic attack predominantly yields a mixture of 5- and 8-substituted products. iust.ac.irreddit.com This preference is due to the formation of the most stable Wheland intermediates, where the aromaticity of the adjacent pyridine ring is preserved during the reaction. reddit.com

The presence of substituents on the ring significantly influences the position of further electrophilic attack. In the case of 8-methylquinoline, the C8-methyl group is an activating, ortho-para directing group. This electronic influence reinforces substitution on the carbocyclic ring. For instance, direct electrophilic halogenation of 8-methylquinoline demonstrates this regioselectivity. The bromination of 8-methylquinoline with bromine (Br₂) in the presence of a Lewis acid catalyst proceeds via an electrophilic aromatic substitution mechanism to selectively yield 7-bromo-8-methylquinoline. smolecule.com Similarly, metal-free halogenation of 8-substituted quinolines using trihaloisocyanuric acid as the halogen source has been shown to be highly regioselective for the C5 position. rsc.orgresearchgate.netrsc.org

It is important to note that direct electrophilic chlorination at the C4 position to generate this compound is not a favored pathway. The C4 position is part of the electron-deficient pyridine ring, making it resistant to attack by electrophiles. The synthesis of this compound is more commonly achieved through nucleophilic substitution strategies on pre-functionalized quinolinone precursors. mdpi.com

| Substrate | Reagent(s) | Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 8-Methylquinoline | Br₂ | CHCl₃ or CH₃CN, Room Temp | 4,5-Dibromo-8-methylquinoline | Moderate | |

| N-(Quinolin-8-yl)benzamide | Trichloroisocyanuric acid (TCCA) | Room Temperature | N-(5-Chloroquinolin-8-yl)benzamide | Good to Excellent | rsc.org |

| N-(2-Methylquinolin-8-yl)benzamide | TCCA / Tetrabromocyclohexadienone (TBCA) | Room Temperature | N-(5-Halogenated-2-methylquinolin-8-yl)benzamide | 97-98% | rsc.org |

Radical Substitution

Radical substitution reactions offer a powerful and complementary approach for the functionalization of the quinoline ring, particularly on the electron-deficient pyridine ring. The Minisci reaction is a classic and effective method for the direct C-H alkylation and acylation of electron-deficient N-heteroarenes. nih.govacs.orgnih.gov In an acidic medium, protonation of the quinoline nitrogen enhances the ring's electrophilicity, making it susceptible to attack by nucleophilic carbon-centered radicals. This attack occurs with high regioselectivity at the C2 and C4 positions. iust.ac.ir

Modern advancements have expanded the scope of radical reactions. Transition metal-free Minisci-type acylations have been developed using aldehydes as radical precursors, promoted by oxidants like K₂S₂O₈. nih.govacs.org Furthermore, electrochemical methods provide a mild and highly efficient means to generate alkyl radicals from alkyl halides for the alkylation of quinolines with high functional group tolerance. rsc.org Photochemical methods, using visible light to generate radicals from precursors like 4-acyl-1,4-dihydropyridines, have also been employed for the C-H hydroxyalkylation of quinolines. nih.gov

Beyond the ring, the methyl group of 8-methylquinoline can also be functionalized through radical pathways, often involving transition-metal-catalyzed C(sp³)–H activation. nih.govrsc.orgresearchgate.netacs.org Rhodium(III)-catalyzed protocols, for instance, enable the cross-coupling of 8-methylquinolines with various partners, including maleimides and alkylboron reagents. rsc.orgacs.org These reactions proceed via the formation of a five-membered cyclometalated complex, highlighting the directing role of the quinoline nitrogen atom. nih.govrsc.org

| Substrate | Reagent(s) | Catalyst/Promoter | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Methylquinoline | Cyclohexyl iodide | None (Electrochemical) | Diphenyl phosphate, NH₄PF₆, 10 mA | 2-Cyclohexyl-4-methylquinoline | rsc.org |

| Isoquinoline/Quinoline | Various aldehydes | None (Metal-free) | TBAB, K₂S₂O₈ | Acylated Heteroarene | nih.gov |

| Quinoline | 4-Acyl-1,4-dihydropyridine | None (Photochemical) | Blue light irradiation | Hydroxyalkylated Quinoline | nih.gov |

| 8-Methylquinoline | Maleimides | [CpRhCl₂]₂ | AgSbF₆, PivOH | C(sp³)-H Alkylation (at methyl group) | acs.org |

| 8-Methylquinoline | N-Tosyl-2-(phenylethynyl)aniline | [CpRhCl₂]₂ | AgSbF₆, NaOAc | C(sp³)-H Indolation (at methyl group) | rsc.org |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 8 Methylquinoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 4-chloro-8-methylquinoline derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. The use of ultra-high field NMR instruments enhances sensitivity and resolution, which is particularly beneficial for studying complex biomolecules. osf.io

¹H (proton) and ¹³C NMR spectra offer a fundamental fingerprint of the molecule. In the ¹H NMR spectrum of this compound, the aromatic protons typically appear in the downfield region, while the methyl protons resonate at a higher field. For instance, in a related compound, 4-chloro-8-methylquinolin-2(1H)-one, the methyl protons appear as a singlet, and the aromatic protons exhibit complex splitting patterns due to spin-spin coupling. mdpi.com Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, with the chemical shifts being highly sensitive to the local electronic environment. The carbon atoms of the quinoline (B57606) ring in derivatives generally resonate between 120 and 150 ppm.

Detailed analysis of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon in the molecular framework.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | 2.7 | 16.5 |

| Ar-H | 7.6-9.1 | - |

| Imide NH | 10.1 | - |

| Benzoyl Ar-H | 7.6-8.0 | - |

| OH | 5.3 | - |

| C (quinoline) | - | 116.2, 125.8, 127.2, 127.7, 128.3, 128.9, 129.2, 133.3, 135.6, 139.5, 149.5, 154.2 |

| C=O | - | 161.9, 167.2 |

Note: Data is for 2-chloro-N-(4-hydroxybenzoyl)-8-methylquinoline-3-carboxamide.

Two-dimensional (2D) NMR techniques are indispensable for resolving complex spectral overlaps and establishing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of C-H connectivities. youtube.compressbooks.pub This technique is highly sensitive and simplifies spectra by focusing on one-bond couplings. pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons (typically over two to four bonds). youtube.com This is crucial for piecing together the complete carbon skeleton and identifying quaternary carbons that lack direct proton attachments. For example, in the analysis of 2-chloro-8-methyl-3-formylquinoline, HMBC studies showed multiple correlations from the H-5, H-6, and H-7 protons to various carbon atoms, confirming the ring structure. ijpsdronline.com

Together, these 2D-NMR experiments provide a robust and detailed picture of the molecular structure of this compound derivatives. ijpsdronline.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry

In the FTIR spectrum of this compound derivatives, characteristic absorption bands can be observed. For instance, C-Cl stretching vibrations are typically found in the 850-550 cm⁻¹ region. Aromatic C-H stretching vibrations generally appear in the 3100-3000 cm⁻¹ range. researchgate.net In related quinolinones, the C=O stretching vibration is a prominent feature. researchgate.net

Raman spectroscopy provides complementary data. For example, in substituted anilines, FT-Raman has been used to identify fundamental vibrational modes. researchgate.netnih.gov The analysis of both FTIR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the vibrational modes. researchgate.netresearchgate.netnih.gov

Table 2: Key Vibrational Frequencies (cm⁻¹) for a this compound Derivative

| Functional Group | FTIR (cm⁻¹) |

|---|---|

| Ar-H | 3117.69-2937.86 |

| C=O | 1703 |

| NH | 3382.7 |

| OH | 3298-3368 |

Note: Data is for 2-chloro-N-(4-hydroxybenzoyl)-8-methylquinoline-3-carboxamide.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λ_max) in the UV-Vis spectrum of this compound derivatives correspond to the promotion of electrons from lower to higher energy molecular orbitals. ijpsdronline.comresearchgate.net

For instance, in the synthesis of 2-chloro-8-methyl quinoline imides, UV-Vis spectroscopy was used to characterize the synthesized compounds. The electronic absorption spectra of quinoline derivatives are influenced by the substituents on the quinoline ring system.

Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ijpsdronline.com It also provides structural information through the analysis of fragmentation patterns. rasayanjournal.co.in In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) confirms the molecular weight.

The fragmentation pathways can be elucidated by observing the daughter ions formed upon ionization. For example, in the analysis of 2-chloro-8-methyl-3-formylquinoline, a peak corresponding to the loss of a hydrogen atom (M-H) and a peak due to the loss of the formyl group (-CHO) were observed. ijpsdronline.com Another study on 4-chloro-8-methylquinolin-2(1H)-one showed a stable molecular ion, which was the base peak in the spectrum. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org

Table 3: Mass Spectrometry Data for a this compound Derivative

| Compound | Molecular Formula | Calculated Mass | Observed Mass (M+) |

|---|---|---|---|

| 2-chloro-N-(4-hydroxybenzoyl)-8-methylquinoline-3-carboxamide | C₁₈H₁₃ClN₂O₃ | 340.06 | 340.06 |

Note: Data obtained through Electron Impact (EI) mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. ijpsdronline.com By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This technique yields accurate bond lengths, bond angles, and intermolecular interactions.

Several crystal structures of derivatives of this compound have been reported. For example, the crystal structure of 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one was determined, revealing that the quinoline ring system is nearly planar and makes a dihedral angle of 85.93 (6)° with the pyridinone ring. nih.gov The crystal packing in these structures is often stabilized by various intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.goviucr.org A survey of chlorinated quinoline derivatives has shown that they predominantly crystallize in the monoclinic crystal system. rasayanjournal.co.in

Table 4: Crystallographic Data for a this compound Derivative

| Parameter | 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one |

|---|---|

| Molecular Formula | C₁₆H₁₃ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1513 (2) |

| b (Å) | 9.3917 (2) |

| c (Å) | 14.1430 (2) |

| β (°) | 90.948 (2) |

| Volume (ų) | 1348.17 (4) |

Note: Data obtained from single-crystal X-ray diffraction. nih.gov

Determination of Molecular Conformation and Planarity in this compound Frameworks

The quinoline core, a bicyclic aromatic heterocycle, is characteristically planar. X-ray crystallographic studies of numerous quinoline derivatives confirm this geometric feature. For instance, the quinoline ring system in 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline is observed to be essentially planar, with a maximum deviation from the mean plane of only 0.017 Å. nih.gov Similarly, in the isomer 4-chloro-6-methylquinoline-2(1H)-one, single-crystal X-ray diffraction analysis reveals a planar quinoline system. researchgate.net

In the case of more heavily substituted analogues, such as 5-bromo-4-chloro-3-iodo-8-methylquinoline, the quinoline core largely maintains its planarity. However, significant steric crowding, particularly from the adjacent chlorine and iodine atoms at the 3 and 4-positions, can introduce slight distortions in the quinoline ring system. These minor deviations from perfect planarity are a direct consequence of minimizing the steric repulsion between bulky substituents.

The conformation of the this compound framework is thus expected to be predominantly planar. The substituents—a chloro group at position 4 and a methyl group at position 8—are not typically bulky enough to induce significant distortion in the rigid aromatic system. The dihedral angle, which measures the twist between the two rings of the quinoline system, is expected to be nearly zero, indicative of a flat molecule. For comparison, in 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone, the two quinoline rings are nearly coplanar, with a small dihedral angle of 7.55 (6)° between them. researchgate.net

| Compound | Key Structural Feature | Measurement | Reference |

| 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline | Maximum deviation from planarity | 0.017 Å | nih.gov |

| 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone | Dihedral angle between quinoline rings | 7.55 (6)° | researchgate.net |

| 5-Bromo-4-chloro-3-iodo-8-methylquinoline | Quinoline core geometry | Essentially coplanar with slight distortions |

Analysis of Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular forces. For this compound and its derivatives, these interactions are crucial in stabilizing the crystal packing and influencing physical properties like melting point and solubility.

π-π Stacking: As a planar aromatic system, the quinoline nucleus is highly susceptible to π-π stacking interactions. These interactions are a dominant feature in the crystal packing of many quinoline derivatives. In the crystal structure of 8-chloro-2-methylquinoline, π-π stacking is observed between the heterocyclic and aromatic rings of adjacent molecules, with a centroid-to-centroid distance of 3.819 Å. nih.gov Similarly, the packing of 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline is stabilized by π-π stacking interactions between the quinoline rings of adjacent molecules, with a centroid-to-centroid distance of 3.5913 (8) Å. nih.gov These interactions typically involve the parallel stacking of the quinoline rings, maximizing the overlap of their π-orbitals.

Halogen Bonding: The chlorine atom at the 4-position of the quinoline ring can act as a halogen bond donor. Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a nucleophilic site. In the solid state, substituted 2-chloroquinoline (B121035) derivatives have been shown to form Cl···Cl and C–H···Cl interactions. ias.ac.in These interactions can be classified based on their geometry, with Type I and Type II Cl···Cl contacts showing different directional preferences that lead to distinct packing motifs. ias.ac.in In co-crystals involving chloro-substituted benzoic acids and methylquinolines, short Cl···Cl contacts and C–H···Cl hydrogen bonds have also been observed, further demonstrating the role of the chlorine atom in directing the supramolecular assembly. iucr.org

| Type of Interaction | Example Compound(s) | Key Features | Reference |

| Hydrogen Bonding | 4-chloro-6-methylquinoline-2(1H)-one | N–H···O interactions | researchgate.net |

| 4-methylquinoline co-crystals | Short O—H···N bonds (O···N distances ~2.5-2.6 Å) | iucr.org | |

| 4-Chloro-3-methylphenyl quinoline-2-carboxylate | Weak C—H···O interactions | iucr.org | |

| π-π Stacking | 8-Chloro-2-methylquinoline | Centroid-centroid distance of 3.819 Å | nih.gov |

| 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline | Centroid-centroid distance of 3.5913 (8) Å | nih.gov | |

| 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone | Centroid-centroid distances of 3.771 (3) Å and 3.612 (3) Å | researchgate.net | |

| Halogen Bonding | Substituted 2-chloroquinoline derivatives | Formation of Cl···Cl and C–H···Cl interactions | ias.ac.in |

| 4-methylquinolinium 2-chloro-4-nitrobenzoate | Short Cl···Cl contacts | iucr.org |

Computational Chemistry and Theoretical Investigations of 4 Chloro 8 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

DFT is a computational method used to investigate the electronic structure of many-body systems. It is routinely used to predict the properties of quinoline (B57606) derivatives. researchgate.netarabjchem.org This approach would be ideal for exploring 4-Chloro-8-methylquinoline, but specific research applying it to this compound is not found in the existing literature.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For related quinoline molecules, this has been performed using DFT methods, such as with the B3LYP functional and various basis sets, to find the most stable conformation. researchgate.netpnrjournal.com Such an analysis for this compound would clarify its three-dimensional structure, bond lengths, and bond angles, but these specific results are not documented.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Following optimization, vibrational frequency calculations are performed to confirm the structure is a true energy minimum and to predict its infrared and Raman spectra. Potential Energy Distribution (PED) analysis helps in assigning the calculated vibrational modes to specific molecular motions, such as stretching or bending of particular bonds. While this has been done for isomers and analogues like this compound-2(1H)-one, the vibrational data for this compound remains uncalculated in published works. researchgate.netresearchgate.net

Electronic Excitation Energies and UV-Vis Spectral Predictions

Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which allows for the prediction of a molecule's UV-Visible absorption spectrum. This analysis helps understand how the molecule interacts with light and provides information on its electronic transitions. researchgate.netresearchgate.net Although UV-Vis spectra have been computationally predicted for many quinolines, a specific TD-DFT study for this compound is absent from the literature.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

NBO analysis is used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.netarabjchem.orgpnrjournal.com It provides a picture of the Lewis structure and delocalization of electron density. This analysis would reveal key details about the electronic stability and interactions within this compound, stemming from its chloro and methyl substituents. However, NBO analysis specific to this compound has not been reported.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity and Interaction Sites

The MEP surface is a valuable tool for predicting a molecule's reactivity. It maps the electrostatic potential onto the electron density surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.netarabjchem.org For this compound, an MEP map would highlight the reactive sites, but such a map has not been published.

Fukui Functions for Electrophilic and Nucleophilic Attack Prediction

There are no specific studies available that detail the calculation of Fukui functions (ƒk+, ƒk-, ƒk0) exclusively for this compound. This type of analysis, which is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, has been performed on structurally related compounds, such as 5,7-dichloro-8-hydroxy-2-methyl quinoline and other quinoline derivatives. arabjchem.orgresearchgate.net However, direct computational data identifying the reactive sites on the this compound scaffold through Fukui function analysis remains unpublished in the available literature.

Non-Linear Optical (NLO) Properties Calculations

A detailed computational analysis of the non-linear optical (NLO) properties of this compound, including calculations of its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), is not found in the surveyed literature. While the NLO properties of various other quinoline derivatives and Schiff bases have been investigated to assess their potential in optical applications, specific theoretical calculations and corresponding data for this compound are not available. metall-mater-eng.comresearchgate.netillinois.edu

Molecular Modeling and Simulation Techniques

General molecular modeling and simulation studies specifically targeting this compound are limited. The majority of research employs derivatives for computational analysis. For instance, studies have been conducted on its isomer, this compound-2(1H)-one, which has been investigated using methods like Density Functional Theory (DFT) to analyze its structure and spectroscopic properties. researchgate.net However, dedicated modeling and simulation research for this compound is not prominently featured in the literature.

Molecular Docking Studies for Ligand-Target Interactions

Specific molecular docking studies detailing the interaction of this compound as a ligand with biological targets are not available in the reviewed scientific papers. Molecular docking simulations are commonly reported for quinoline derivatives to explore their potential as therapeutic agents. For example, derivatives of 8-methylquinoline (B175542) have been docked against targets like cholinesterases. mdpi.com Studies on the closely related isomer, this compound-2(1H)-one, have also included in silico docking to investigate its potential inhibitory activities. researchgate.net Despite the relevance of the 8-methylquinoline core, specific binding energy values, interacting residues, and pharmacophore models for the parent this compound are not documented.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

While Quantitative Structure-Activity Relationship (QSAR) studies are a common tool for analyzing quinoline derivatives to predict their biological activities, no specific QSAR models have been published that include this compound within their training or test sets. Existing QSAR research on quinolines covers a range of biological endpoints, including antimalarial, antibacterial, and anticancer activities, but does not provide a predictive model for analogs of this compound. nih.gov

Predictive Modeling of Biological Activities for this compound Analogs

Due to the absence of QSAR studies incorporating this compound, there are no predictive models (such as CoMFA or CoMSIA) available for its analogs. The development of such models requires a dataset of structurally related compounds with measured biological activity, which has not been established for a series based on this specific scaffold in the available literature.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug Likeness Profiling

In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic properties is crucial to avoid late-stage failures. scfbio-iitd.res.inmdpi.com In silico methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a potential drug candidate. mdpi.com These computational tools evaluate the physicochemical properties of a molecule to determine its "drug-likeness"—a qualitative concept used to estimate its potential for oral bioavailability and to filter out compounds with undesirable characteristics. scfbio-iitd.res.innih.gov For quinoline derivatives, which are known for a wide range of pharmacological activities, these predictive models are instrumental in guiding synthetic efforts toward molecules with more favorable pharmacokinetic profiles. nih.govarabjchem.org

A foundational framework for assessing drug-likeness is Lipinski's Rule of Five. units.it This rule posits that poor absorption or permeation is more probable when a compound violates more than one of the following criteria: a molecular weight (MW) of less than 500 Daltons, a lipophilicity (Log P) value not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). units.itresearchgate.netgardp.org These parameters are critical as they influence a drug's ability to be absorbed, distributed, and metabolized within the body. units.it

Computational analysis of this compound indicates a high probability of good oral bioavailability based on Lipinski's parameters. The molecule fully adheres to the Rule of Five, exhibiting no violations. Its molecular weight is well below the 500 Da threshold, and its calculated lipophilicity (XlogP) falls within the optimal range for membrane permeability. uni.lu Furthermore, its structure contains a limited number of hydrogen bond acceptors and no hydrogen bond donors, which is favorable for oral absorption.

Table 1: Lipinski's Rule of Five Parameters for this compound

| Parameter | Value | Lipinski's Rule | Compliance |

| Molecular Weight (MW) | 177.64 g/mol | < 500 | Yes |

| Lipophilicity (XlogP) | 3.2 uni.lu | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 1 (N atom) | ≤ 10 | Yes |

| Violations | 0 | - | - |

Structure Activity Relationship Sar Studies of 4 Chloro 8 Methylquinoline and Its Functionalized Analogs

Influence of Halogen Substitutions (e.g., at Position 4, 6, 7) on Biological Activity

The position and nature of halogen substituents on the quinoline (B57606) ring are critical determinants of a compound's biological activity. orientjchem.org SAR studies have consistently shown that introducing halogens can significantly enhance the therapeutic potential of quinoline derivatives. orientjchem.org For instance, the presence of a halogen atom is known to enhance antimalarial activity. orientjchem.org

Substitutions at position 4 of the quinoline ring can increase a compound's potency against cancer cells. orientjchem.org The introduction of a fluorine atom at position 6 has been found to significantly boost antibacterial activity. orientjchem.org Likewise, modifications at position 7 are crucial, with the presence of a hydroxyl or methoxy (B1213986) group at this position improving antitumor activity. orientjchem.org In the case of 7-chloro-kynurenic acid (7-CKA), the chlorine atom at the 7-position strengthens its antagonism at NMDA receptors, making it more potent than its parent compound, kynurenic acid. mdpi.compreprints.org

The following table summarizes the effect of halogen substitutions at various positions on the quinoline nucleus.

| Position | Halogen/Group | Effect on Biological Activity | Reference |

| 4 | Chlorine | Enhances anticancer potency | orientjchem.org |

| 6 | Fluorine | Significantly enhances antibacterial activity | orientjchem.org |

| 7 | Chlorine | Strengthens NMDA receptor antagonism | mdpi.compreprints.org |

| 7 | Hydroxyl/Methoxy | Improves antitumor activity | orientjchem.org |

| 5, 7 | Dihalo (Cl, Br, I) | Influences cytotoxicity of certain ruthenium complexes | acs.org |

The type of halogen used for substitution has a distinct impact on the pharmacological properties of quinoline derivatives. Studies on 5,7-dihalogenated-8-hydroxyquinoline ruthenium complexes have systematically explored the influence of different halogens on cytotoxicity. acs.org

In these organoruthenium compounds, the substitution pattern at positions 5 and 7 was found to have a minor impact on cytotoxic activity, except for the parent 8-hydroxyquinoline (B1678124) complexes. acs.org However, the nature of the halide leaving group (chloro, bromo, or iodo) did have a significant influence in the case of the 8-hydroxyquinoline organoruthenium compounds. acs.org For instance, radical iodination at position 3 of the chloroquine (B1663885) ring was found to decrease its antimalarial activity by at least an order of magnitude, although a synergistic effect was observed when combined with the unmodified drug. nih.gov This highlights that while halogenation is a key strategy, the specific halogen and its position must be carefully selected to achieve the desired biological effect.

Role of the Methyl Group at Position 8 in Modulating Biological Response

In the synthesis of 4-substituted quinolin-2-ones, 4-chloro-8-methylquinolin-2(1H)-one serves as a key precursor. mdpi.com Its reactions, including thiation, hydrazination, and amination at the 4-position, lead to a series of derivatives with potential synthetic and biological importance. mdpi.com The presence of the 8-methyl group is integral to the structure of these starting materials, which are then used to explore new chemical space and pharmacological activities. mdpi.com For example, the synthesis of the ester of 2-chloroquinoline-8-carboxylic acid, a valuable intermediate, starts from 8-methylquinoline (B175542). researchgate.net

Impact of Carboxylic Acid and Other Side Chain Moieties on Pharmacological Profile

The introduction of carboxylic acid groups and other side chains to the quinoline scaffold profoundly alters its pharmacological profile, influencing everything from receptor binding to pharmacokinetics. orientjchem.orgontosight.ai A carboxylic acid group at position 3 of the quinoline scaffold has been identified as crucial for inhibitory activity against insulin-like growth factor (IGF) receptors, which are implicated in cancer. orientjchem.org Similarly, a carboxylic acid group at the 8-position can enhance a compound's anti-adipogenic and antidyslipidemic activities and influence its absorption and circulation in the body. ontosight.ai

Other side chains also impart significant effects. The addition of a hydrophobic alkyl chain can enhance anticancer activity by improving the molecule's binding affinity to its target receptor. orientjchem.org For example, 5-(quinolin-8-yloxy)pentanoic acid exhibits potent anticancer activity due to the presence of the pentanoic acid chain. orientjchem.org Furthermore, introducing a flexible alkylamino side chain at position 4 and an alkoxy group at position 7 of the quinoline nucleus has been shown to enhance water solubility and antiproliferative action. frontiersin.org

The table below details the impact of various side chains on the pharmacological properties of quinoline derivatives.

| Position | Side Chain | Effect on Pharmacological Profile | Reference |

| 3 | Carboxylic Acid | Crucial for IGF receptor inhibition (anticancer) | orientjchem.org |

| 8 | Carboxylic Acid | Enhances anti-adipogenic/antidyslipidemic activity; improves pharmacokinetics | ontosight.ai |

| N/A | Hydrophobic Alkyl Chain | Enhances anticancer activity via improved binding affinity | orientjchem.org |

| 4 | Flexible Alkylamino Chain | Enhances water solubility and antiproliferative activity | frontiersin.org |

| 7 | Alkoxy Group | Facilitates antiproliferative activity | frontiersin.org |

Strategic Modifications to the Quinoline Nucleus for Enhanced Efficacy and Selectivity

Strategic modifications of the quinoline nucleus are a cornerstone of modern drug discovery, aimed at creating novel compounds with improved therapeutic properties. orientjchem.orgrsc.org Researchers can fine-tune the efficacy, selectivity, and safety profiles of quinoline-based drugs by modifying various positions on the ring, adding side chains, or introducing heteroatoms. rsc.org The ultimate goal is to enhance the pharmacological profile, leading to more effective treatments for a wide range of diseases. rsc.org

A major challenge in drug development is ensuring that a biologically active compound can reach its target in the body in sufficient concentrations. preprints.org Many promising quinoline derivatives suffer from poor bioavailability, often due to low water solubility or rapid metabolism. frontiersin.orgpreprints.org For example, the polar carboxylate group on kynurenic acid hinders its ability to cross biological membranes. preprints.org

To overcome these limitations, several strategies are employed. One approach is the use of prodrugs, where a polar group is temporarily masked to improve membrane permeability. preprints.org Another strategy involves adding functional groups that enhance solubility. preprints.org For instance, incorporating sulfonamide groups can increase solubility and aid passage across the blood-brain barrier. preprints.org The addition of a flexible alkylamino side chain at position 4 is another method used to improve water solubility. frontiersin.org Furthermore, the ability of the quinoline scaffold to form salts with acids can be leveraged to improve both solubility and bioavailability. researchgate.net

Controlling the three-dimensional shape of a molecule is a powerful strategy for enhancing its biological activity and selectivity. By reducing the conformational flexibility of a quinoline derivative, it can be "locked" into the specific shape required to bind effectively to its biological target. researchgate.netmdpi.com This development of rigid analogs often involves incorporating cyclic structures or other conformationally constraining elements. mdpi.comresearchgate.net

For example, in the development of combretastatin (B1194345) A-4 analogs, a cis-olefinic bond was replaced with rigid heterocyclic linkers like oxadiazoles (B1248032) to restrict the conformation, resulting in compounds with potent cytotoxic activity. mdpi.com Similarly, novel, conformationally constrained derivatives of dibenzonaphthyridine and chromenoquinoline have been designed as non-camptothecin topoisomerase I inhibitors, showing significant cytotoxicity against human cancer cell lines. researchgate.net These rigid structures can provide a more precise fit into the target's binding site, leading to enhanced efficacy. acs.org

Stereochemical Considerations and Enantiomeric Purity Effects

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For quinoline derivatives, which often possess chiral centers, the separation and individual testing of enantiomers are crucial steps in drug development. Different stereoisomers can exhibit varied pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like receptors and enzymes. mdpi.comgoogle.com

A prominent example within the broader quinoline class is the antimalarial drug mefloquine (B1676156), a quinoline methanol (B129727) derivative with two chiral centers, resulting in four possible stereoisomers. mdpi.comfrontiersin.org Studies have demonstrated that these isomers are not biologically equivalent. The (+)-erythro and (+)-threo isomers are significantly more active against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro compared to their corresponding (-)-isomers. nih.govresearchgate.net Furthermore, the (-)-erythro isomer is associated with a higher likelihood of psychotic effects and has a longer half-life in the body than its (+) counterpart. mdpi.com This highlights how stereochemistry dictates not only the therapeutic efficacy but also the adverse effect profile.

| Stereoisomer | Minimum Inhibitory Concentration (MIC) in μg/mL |

|---|---|

| (+)-erythro-Mefloquine | 32 |

| (-)-erythro-Mefloquine | 32 |

| (+)-threo-Mefloquine | 64 |

| (-)-threo-Mefloquine | 64 |

Data sourced from Bermudez et al., 2012, as cited in a 2024 review. frontiersin.org In vivo studies indicated that the (+)-erythro form was most effective at reducing bacterial load in mice. frontiersin.org

Another compelling case is found in tetrahydroquinoline analogs developed as inhibitors for the Exchange Protein Directly Activated by cAMP (EPAC). acs.orgnih.gov For one such N-formyl tetrahydroquinoline analog, the stereochemistry at the C-2 position was critical for both potency and selectivity. The R-isomer was found to be approximately 10-fold more potent as an inhibitor of EPAC1 than the S-isomer. acs.orgnih.govnih.gov Intriguingly, the selectivity for EPAC1 over EPAC2 was reversed between the two enantiomers, with the R-isomer being about 7-fold selective for EPAC1, while the S-isomer showed preference for EPAC2. acs.orgnih.gov This demonstrates that enantiomers can engage different isoforms of a target protein in distinct ways. acs.org

| Compound | EPAC1 IC50 (μM) | EPAC2 IC50 (μM) | Selectivity Profile |

|---|---|---|---|

| R-Isomer (12a) | 3.3 ± 0.4 | 22.3 ± 2.1 | ~7-fold selective for EPAC1 |

| S-Isomer (12b) | 31.3 ± 9.2 | 17.1 ± 3.5 | Selective for EPAC2 |

Data from studies on tetrahydroquinoline analogs demonstrate the critical role of stereochemistry in determining potency and selectivity for EPAC1 and EPAC2. acs.orgnih.govresearchgate.net

Targeted Functional Group Installations for Specific Receptor Interactions

The functionalization of the quinoline ring is a key strategy for developing potent and selective ligands for various biological receptors. researchgate.netresearchgate.net By precisely installing different functional groups at specific positions, chemists can modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity to optimize interactions within a receptor's binding pocket.

For instance, in the development of 4-aminoquinoline (B48711) antimalarials, the nature of the substituent at the 7-position of the quinoline ring was found to be critical. nih.gov Electron-withdrawing groups at this position lower the pKa of both the quinoline nitrogen and the side-chain tertiary amine. This modification influences the compound's ability to accumulate in the acidic food vacuole of the parasite and correlates with its ability to inhibit β-hematin formation, a key antimalarial mechanism. nih.gov

In the pursuit of novel anticancer agents, specific functionalization patterns on the quinoline scaffold have been shown to enhance biological activity. The introduction of nitro groups, for example, reduces the electron density of the quinoline ring, facilitating reactions with nucleophiles and enhancing single-electron transfer processes. nih.gov This principle was used to synthesize 6-piperazinyl and 6-morpholinyl quinolines from a 6-bromo-5-nitroquinoline (B1267105) precursor, resulting in compounds with strong antiproliferative effects. nih.gov Similarly, the strategic placement of bromine atoms on the quinoline framework has led to compounds with potent inhibitory activity against various cancer cell lines. nih.gov

The quest for selective receptor antagonists also heavily relies on targeted functionalization. A series of quinoline derivatives were developed as potent and selective noncompetitive antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.gov Starting from an initial hit, systematic modifications led to the discovery of a compound with an antagonist potency of 0.5 nM for the human mGlu1 receptor. nih.gov This optimization highlights how targeted chemical modifications can dramatically improve receptor affinity.

Furthermore, the design of agonists for immune receptors like Toll-like receptor 7 (TLR7) has benefited from SAR studies on the imidazo[4,5-c]quinoline scaffold. A detailed investigation involving the functionalization at the N1, C2, and C4 positions revealed that specific combinations of substituents, such as an N1-benzyl and a C2-n-butyl group, could produce highly potent and active compounds. tandfonline.com

Biological and Pharmacological Investigations of 4 Chloro 8 Methylquinoline and Its Derivatives

Antimicrobial Activity Profile

Derivatives of 4-Chloro-8-methylquinoline have demonstrated notable activity against a variety of microbial pathogens, including bacteria, fungi, and viruses.

The antibacterial properties of this compound derivatives have been evaluated against several clinically significant bacteria.

Staphylococcus aureus: Certain derivatives have shown effectiveness against Staphylococcus aureus. smolecule.com For instance, some synthesized 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, which are related to the core structure, have been tested against this Gram-positive bacterium. researchgate.net

Escherichia coli: The antibacterial activity of various quinoline (B57606) derivatives has been assessed against Escherichia coli. smolecule.comresearchgate.net For example, a derivative, compound 8, exhibited notable activity against E. coli with inhibition zones of approximately 9.00 ± 0.55 mm at 300 μg/mL and 11.33 ± 1.11 mm at 500 μg/mL. semanticscholar.org

Klebsiella pneumoniae: The efficacy of derivatives has also been explored against Klebsiella pneumoniae. One study on ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate reported an inhibition zone of 25 mm against this pathogen.

Pseudomonas aeruginosa: Several derivatives of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) have demonstrated moderate to good activity against Pseudomonas aeruginosa. researchgate.netsemanticscholar.org In one study, compounds 6 and 15 showed maximum activity against P. aeruginosa with mean inhibition zones of 9.67 ± 1.11 mm and 10.00 ± 0.44 mm, respectively, which was comparable to the standard drug ciprofloxacin (B1669076) under similar concentrations. researchgate.netsemanticscholar.org

Antibacterial Activity of this compound Derivatives

| Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate | Klebsiella pneumoniae | 25 mm inhibition zone | |

| 2-chloro-8-methylquinoline-3-carbaldehyde derivative (Cmpd 8) | Escherichia coli | 11.33 ± 1.11 mm inhibition zone at 500 µg/mL | semanticscholar.org |

| 2-chloro-8-methylquinoline-3-carbaldehyde derivative (Cmpd 15) | Pseudomonas aeruginosa | 10.00 ± 0.44 mm inhibition zone | researchgate.netsemanticscholar.org |

| 4-Chloro-8-methoxy-2-methylquinoline (B1630563) | Staphylococcus aureus | MIC: 1 × 10⁻⁶ mg/mL | |

| 4-Chloro-8-methoxy-2-methylquinoline | Escherichia coli | MIC: 1 × 10⁻⁵ mg/mL | |

| 4-Chloro-8-methoxy-2-methylquinoline | Klebsiella pneumoniae | MIC: 1 × 10⁻⁵ mg/mL |

The emergence of multidrug-resistant (MDR) bacteria is a significant global health threat. Research has indicated the potential of quinoline derivatives in combating these challenging pathogens. semanticscholar.org For instance, novel isomer quinoline derivatives, including this compound-2(1H)-one, have been reported to show promise in treating multidrug-resistant infections. chemrj.org Additionally, thiazole-quinolinium derivatives have demonstrated potent antibacterial activity against several Gram-positive and some Gram-negative strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant E. coli. rsc.org

The antibacterial action of quinoline derivatives is believed to occur through various mechanisms. One proposed mechanism involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. semanticscholar.orgsemanticscholar.org Molecular docking studies have been employed to understand the binding interactions between these compounds and the active site of DNA gyrase. semanticscholar.orgsemanticscholar.org Another potential mechanism is the disruption of the bacterial cell membrane or the inhibition of protein synthesis. Biochemical assays on some thiazole-quinolinium derivatives suggest they stimulate FtsZ polymerization in bacterial cells, which disrupts its dynamic assembly and the formation of the Z-ring, a critical step in bacterial cell division. rsc.org

Derivatives of this compound have also been investigated for their antifungal potential against a range of fungal species.

Candida species: Some quinoline derivatives have shown activity against Candida species. nih.gov For example, this compound-2(1H)-one has been evaluated for its antifungal activity against Candida albicans. researchgate.net

Dermatophytes: Quinoline derivatives have demonstrated potent anti-dermatophytic action, making them potential candidates for treating skin and nail infections caused by these fungi. nih.govepo.org

P. citrinum, A. niger, M. purpureus: Isomers of 4-chloro-methylquinoline-2(1H)-one have been tested against Penicillium citrinum, Aspergillus niger, and Monascus purpureus, showing good to moderate antimicrobial activity. researchgate.net Specifically, 4-chloro-8-hydroxyquinoline has been noted for its antifungal activity against Aspergillus niger and Aspergillus oryzae. chemicalbook.comchemicalbook.com Strong antifungal activity against Penicillium simplicissimum and Aspergillus niger has been observed for some isomers, with one compound showing an inhibition zone diameter of 28 mm. researchgate.net

Antifungal Spectrum of this compound Derivatives

| Derivative/Isomer | Fungal Species | Activity | Reference |

|---|---|---|---|

| This compound-2(1H)-one isomer | Penicillium simplicissimum | High activity | researchgate.net |

| This compound-2(1H)-one isomer | Aspergillus niger | High activity (28 mm IZD) | researchgate.net |

| 4-chloro-methylquinoline-2(1H)-one isomers | Penicillium citrinum | Good to moderate | researchgate.net |

| 4-chloro-methylquinoline-2(1H)-one isomers | Aspergillus niger | Good to moderate | researchgate.net |